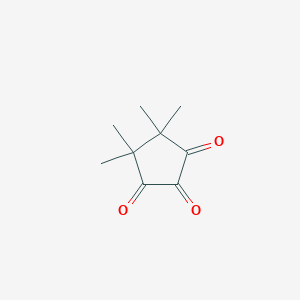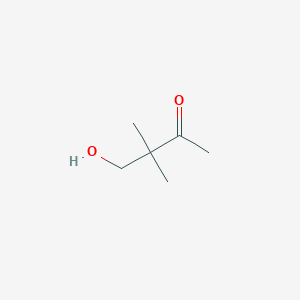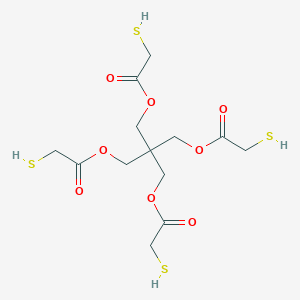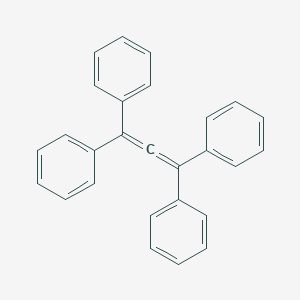
Strontiumdichlorid-Hexahydrat
Übersicht
Beschreibung
Strontiumchlorid-Hexahydrat ist eine chemische Verbindung mit der Formel SrCl₂·6H₂O. Es ist ein weißer, kristalliner Feststoff, der in Wasser sehr gut löslich ist. Aufgrund seiner einzigartigen Eigenschaften wird diese Verbindung häufig in verschiedenen industriellen und wissenschaftlichen Anwendungen eingesetzt. Strontiumchlorid-Hexahydrat ist bekannt für seine Rolle bei der Erzeugung einer leuchtend roten Farbe in Feuerwerk und seine Verwendung im medizinischen Bereich zur Behandlung von Knochenschmerzen bei Skelettmetastasen .
Herstellungsmethoden
Strontiumchlorid-Hexahydrat kann auf verschiedene Weise synthetisiert werden. Eine gängige Methode beinhaltet die Behandlung von wässrigem Strontiumhydroxid oder Strontiumcarbonat mit Salzsäure. Die Reaktion verläuft wie folgt :
Sr(OH)2+2HCl→SrCl2+2H2O
Kristallisation aus kalter wässriger Lösung ergibt die Hexahydratform, SrCl₂·6H₂O. Die Dehydratisierung dieses Salzes erfolgt schrittweise, beginnend bei über 61 °C, wobei die vollständige Dehydratisierung bei 320 °C erfolgt {_svg_3}.
Wissenschaftliche Forschungsanwendungen
Strontiumchlorid-Hexahydrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
-
Chemie: : Es wird als Vorläufer zur Herstellung von Strontiumchromat verwendet, einem Korrosionsschutzmittel für Aluminium . Es ist auch an der Synthese von Cadmium-Sulfid-Kern-Photokatalytischen-Nanopartikeln beteiligt .
-
Biologie und Medizin: : Im medizinischen Bereich wird das radioaktive Isotop Strontium-89, das aus Strontiumchlorid gewonnen wird, zur Behandlung von Knochenkrebs eingesetzt . Darüber hinaus wurde es in Zahnpasta-Formulierungen verwendet, um die Empfindlichkeit der Zähne zu reduzieren, indem eine Barriere über mikroskopisch kleinen Tubuli im Dentin gebildet wird .
-
Industrie: : Strontiumchlorid-Hexahydrat wird in der Glasherstellung und Metallurgie eingesetzt. Es wird auch als roter Farbstoff in der Pyrotechnik verwendet .
Wirkmechanismus
Der Wirkmechanismus von Strontiumchlorid-Hexahydrat hängt von seiner Anwendung ab:
-
Zahnüberempfindlichkeit: : Strontiumionen in Strontiumchlorid-Zahnpasta-Formulierungen lindern Schmerzen und Empfindlichkeit, indem sie den Flüssigkeitsstrom in Dentinkanälchen blockieren, die mikroskopisch kleine Kanäle im Dentin sind .
-
Behandlung von Knochenkrebs: : Das radioaktive Isotop Strontium-89 zielt auf Knochengewebe ab, wo es Beta-Partikel emittiert, die helfen, Knochenschmerzen im Zusammenhang mit Skelettmetastasen zu lindern .
Wirkmechanismus
Target of Action
Strontium dichloride hexahydrate, also known as strontium chloride, primarily targets the dentinal tubules in teeth . These microscopic canals in the dentin contain nerve endings that can become exposed by gum recession .
Mode of Action
The compound works by forming a barrier over these exposed dentinal tubules . This barrier is created by the strontium ions in the compound, which block fluid flow in the tubules . This action helps to relieve pain and sensitivity associated with dental hypersensitivity .
Biochemical Pathways
It is known that the strontium ions in the compound interact with the dentinal tubules in the teeth, blocking fluid flow and thereby reducing sensitivity .
Pharmacokinetics
It is known that the compound is designed to come into contact with and topically coat the teeth when used in toothpaste formulations .
Result of Action
The primary result of the action of strontium dichloride hexahydrate is a reduction in dental hypersensitivity . By blocking fluid flow in the dentinal tubules, the compound helps to relieve pain and sensitivity, providing a protective effect despite the normal everyday wear, tear, and cleaning of teeth .
Action Environment
The efficacy and stability of strontium dichloride hexahydrate can be influenced by various environmental factors. For example, the compound’s action may be affected by the pH of the oral environment, the presence of other compounds in toothpaste formulations, and individual variations in oral hygiene practices . .
Biochemische Analyse
Biochemical Properties
Strontium dichloride hexahydrate interacts with the dentin in teeth. It forms a barrier over microscopic tubules in the dentin, which contain nerve endings that have become exposed due to gum recession . This interaction helps in reducing tooth sensitivity .
Cellular Effects
Strontium dichloride hexahydrate primarily affects dental cells. It influences cell function by forming a barrier over microscopic tubules in the dentin . This barrier protects nerve endings that have become exposed, thereby reducing tooth sensitivity .
Molecular Mechanism
The molecular mechanism of strontium dichloride hexahydrate involves the formation of a barrier over microscopic tubules in the dentin . This barrier prevents fluid flow in the dentinal tubules, which are essentially microscopic canals in the dentin . This action helps to alleviate pain and sensitivity .
Temporal Effects in Laboratory Settings
The effects of strontium dichloride hexahydrate have been studied in the context of unseeded batch cooling crystallization . The results suggested that in a well-mixed crystallizer, no obvious agglomeration and breakage were observed .
Metabolic Pathways
Strontium can bind to proteins and, based on its similarity to calcium, probably forms complexes with various inorganic anions, such as carbonate and phosphate, and carboxylic acids, such as citrate and lactate .
Transport and Distribution
Given its solubility in water , it can be inferred that it may be transported and distributed in the body through the bloodstream.
Subcellular Localization
Given its role in reducing tooth sensitivity, it can be inferred that it primarily localizes in the dentin of teeth where it forms a barrier over microscopic tubules .
Vorbereitungsmethoden
Strontium chloride hexahydrate can be synthesized through several methods. One common method involves treating aqueous strontium hydroxide or strontium carbonate with hydrochloric acid. The reaction is as follows :
Sr(OH)2+2HCl→SrCl2+2H2O
Crystallization from cold aqueous solution yields the hexahydrate form, SrCl₂·6H₂O. Dehydration of this salt occurs in stages, starting above 61°C, with full dehydration occurring at 320°C .
Analyse Chemischer Reaktionen
Strontiumchlorid-Hexahydrat unterliegt verschiedenen chemischen Reaktionen, darunter:
-
Zersetzung: : Beim Erhitzen zersetzt sich Strontiumchlorid-Hexahydrat unter Bildung von Strontiumchlorid und Wasser .
SrCl2⋅6H2O→SrCl2+6H2O
-
Katalyse: : Es wirkt als Katalysator bei der Umwandlung von Aldehyden und Ketonen in Gem-Dihydroperoxide unter Verwendung von wässrigem Wasserstoffperoxid unter milden und neutralen Bedingungen {_svg_5}.
Vergleich Mit ähnlichen Verbindungen
Strontiumchlorid-Hexahydrat kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
- Strontiumfluorid (SrF₂)
- Strontiumbromid (SrBr₂)
- Strontiumiodid (SrI₂)
- Calciumchlorid (CaCl₂)
- Bariumchlorid (BaCl₂)
Strontiumchlorid-Hexahydrat ist einzigartig aufgrund seiner hohen Wasserlöslichkeit und seiner spezifischen Anwendungen in der Pyrotechnik und Medizin. Im Gegensatz zu Bariumchlorid, das giftiger ist, ist Strontiumchlorid-Hexahydrat relativ sicher zu handhaben .
Eigenschaften
CAS-Nummer |
10025-70-4 |
|---|---|
Molekularformel |
Cl2H12O6Sr |
Molekulargewicht |
266.62 g/mol |
IUPAC-Name |
strontium;dichloride;hexahydrate |
InChI |
InChI=1S/2ClH.6H2O.Sr/h2*1H;6*1H2;/q;;;;;;;;+2/p-2 |
InChI-Schlüssel |
AMGRXJSJSONEEG-UHFFFAOYSA-L |
SMILES |
O.O.O.O.O.O.[Cl-].[Cl-].[Sr+2] |
Kanonische SMILES |
O.O.O.O.O.O.[Cl-].[Cl-].[Sr+2] |
Key on ui other cas no. |
10025-70-4 |
Physikalische Beschreibung |
Colorless or white odorless solid; Effloresces in air; Deliquescent; [Merck Index] White crystals; [Sigma-Aldrich MSDS] |
Piktogramme |
Corrosive; Irritant |
Verwandte CAS-Nummern |
10476-85-4 (Parent) 22537-39-9 (Parent) |
Synonyme |
Metastron strontium chloride strontium chloride hexahydrate strontium chloride monohydrate strontium chloride Sr 85 strontium chloride Sr 89 strontium chloride, 85Sr-labeled strontium chloride, 89Sr-labeled strontium chloride, 90Sr-labeled strontium chloride, disodium salt strontium-89 chloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of Strontium dichloride hexahydrate?
A1: Strontium dichloride hexahydrate crystallizes in a trigonal crystal system with the space group P321 [, ]. The unit cell contains one formula unit (Z=1). Neutron diffraction studies have revealed that nine water molecules coordinate each strontium ion. Three water molecules are terminally bonded to a single strontium ion, while the remaining six bridge between two strontium ions []. These water molecules further interact with chloride ions through hydrogen bonding, forming a distorted octahedral arrangement around each chloride ion [].
Q2: How does the structure of SrCl2·6H2O affect its Raman spectrum?
A2: The arrangement of water molecules in the SrCl2·6H2O crystal influences its vibrational modes observed in Raman spectroscopy. The bridging and terminal water molecules contribute differently to the observed peaks. Interestingly, while all E modes in the crystal can theoretically exhibit LO-TO splitting (splitting of longitudinal and transverse optical phonon modes), the splitting is minimal for modes originating from the linear chain structure formed by the strontium ions and bridging water molecules []. Furthermore, disorder among the terminal water molecules relaxes selection rules, impacting the Sr-O bond stretching vibrations observed in the plane perpendicular to the chain axis [].
Q3: What is a major challenge in the industrial preparation of SrCl2·6H2O, and how is it addressed?
A3: A common issue during the production of SrCl2·6H2O is caking, which can impact its handling and usability. A novel preparation method tackles this problem by implementing a two-step drying process []. The initial drying uses hot air and reduces the free water content to less than or equal to 0.2 weight percent. This controlled drying process minimizes free water, effectively mitigating the caking issue and ensuring the material's quality and processability [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,2'-Bipyridine]-5-carbonitrile](/img/structure/B156175.png)



![6-Methylthieno[2,3-b]pyridine](/img/structure/B156179.png)

![[3aS-(3aalpha,4alpha,5alpha,7aalpha)]-3a,4,5,7a-Tetrahydro-2,2-dimethyl-1,3-benzodioxole-4,5-diol](/img/structure/B156182.png)


![2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole](/img/structure/B156190.png)




